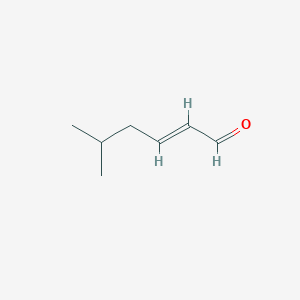
5-Methylhex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhex-2-enal is an organic compound with the molecular formula C7H12O. It is an aldehyde with a hexenal backbone and a methyl group attached to the fifth carbon. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-2-enal can be synthesized through several methods. One common method involves the aldol condensation of isovaleraldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 5-Methylhexanoic acid.
Reduction: It can be reduced to form the corresponding alcohol, 5-Methylhex-2-enol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: 5-Methylhexanoic acid
Reduction: 5-Methylhex-2-enol
Substitution: Various substituted hexenal derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylhex-2-enal has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 5-Methylhex-2-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. It can also undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-5-methylhex-2-enal
- 5-Methyl-2-phenyl-2-hexenal
- 2-Hexenal, 5-methyl-2-(1-methylethyl)
Uniqueness
5-Methylhex-2-enal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the fifth carbon and the double bond at the second position differentiate it from other hexenal derivatives, influencing its reactivity and applications.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-5-methylhex-2-enal |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3-4,6-7H,5H2,1-2H3/b4-3+ |
InChI Key |
SZZOEJIDVFOQJV-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)C/C=C/C=O |
Canonical SMILES |
CC(C)CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


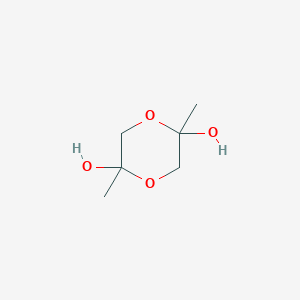

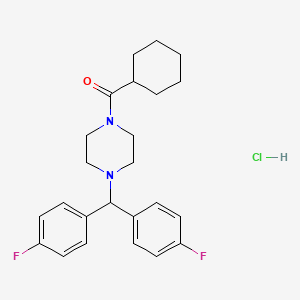
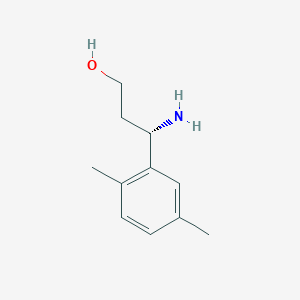
![3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324224.png)
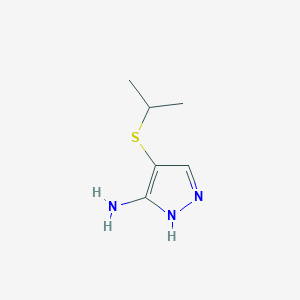

![N-(4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B13324246.png)
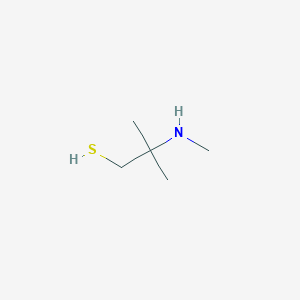

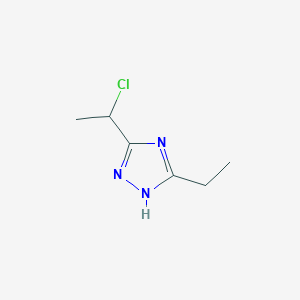
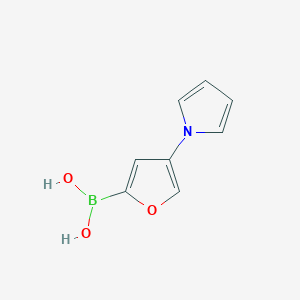
![5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)

